FND-4b -

FND-4b

Catalog Number: EVT-1534742
CAS Number:
Molecular Formula: C15H9ClF6N2O2S
Molecular Weight: 430.75
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
FND-4b is an AMPK activator which inhibits growth and induces apoptosis in colon cancer and increases apoptosis in triple negative and estrogen-receptor positive breast cancers.
Synthesis Analysis

The synthesis of FND-4b involves several key steps:

  1. Starting Materials: The synthesis begins with the appropriate aryl amines and isocyanates.
  2. Reaction Conditions: The reaction typically occurs under controlled conditions to ensure optimal yields and purity.
  3. Yield and Purity: FND-4b has been reported to be synthesized with yields ranging from 48% to 77%, depending on the specific synthetic route employed .

Technical details reveal that the compound's formation involves a coupling reaction between two aryl groups and a urea moiety, facilitated by various solvents such as dimethylformamide and using bases like potassium hydroxide .

Molecular Structure Analysis

FND-4b exhibits a complex molecular structure characterized by:

  • Core Structure: It features a central urea linkage flanked by two aryl groups.
  • Spectroscopic Data: Characterization techniques such as Infrared (IR) spectroscopy and Nuclear Magnetic Resonance (NMR) spectroscopy confirm the presence of key functional groups. For instance, the IR spectrum displays significant absorption bands corresponding to carbonyl functionalities typical of urea compounds .

The molecular formula and specific structural data are essential for understanding its reactivity and biological interactions.

Chemical Reactions Analysis

FND-4b participates in various chemical reactions that are pivotal for its biological activity:

  1. Activation of AMPK: The primary reaction of interest is the activation of AMPK, which leads to downstream signaling pathways involved in cell proliferation and apoptosis.
  2. Mechanistic Pathways: Studies indicate that FND-4b modulates signaling pathways related to energy metabolism, showing potential in inhibiting cancer cell growth through AMPK activation .

Technical details of these reactions include kinetic studies and binding affinity assessments that elucidate the compound's mechanism of action.

Mechanism of Action

The mechanism of action for FND-4b primarily revolves around its ability to activate AMPK. This activation leads to:

  • Inhibition of Cell Proliferation: FND-4b decreases proliferation rates in various breast cancer cell lines through energy stress signaling pathways.
  • Induction of Apoptosis: The compound promotes programmed cell death, particularly in triple-negative breast cancer cells, showcasing its potential as a chemotherapeutic agent .

Data supporting these findings include quantitative assays measuring cell viability and apoptosis rates post-treatment with FND-4b.

Physical and Chemical Properties Analysis

FND-4b possesses distinct physical and chemical properties:

  • Solubility: The compound's solubility profile is crucial for its bioavailability and therapeutic efficacy.
  • Stability: Stability under physiological conditions is assessed through degradation studies.

Relevant data indicate that FND-4b maintains stability over a range of pH levels, which is advantageous for its application in biological systems .

Applications

FND-4b demonstrates significant potential in scientific research, particularly in:

  • Cancer Therapy: Its primary application lies in the treatment of breast cancer, where it shows promise as an anti-cancer agent by targeting metabolic pathways.
  • Research Tool: Beyond therapeutic uses, FND-4b serves as a valuable tool for studying AMPK-related signaling pathways in cellular metabolism and cancer biology .
Introduction to FND-4b in Oncology Research

Emergence of Fluorinated N,N'-Diarylureas in Anticancer Therapeutics

Fluorinated N,N'-diarylureas (FNDs) represent a structurally innovative class of small-molecule compounds designed to overcome limitations of conventional chemotherapeutics. These molecules feature a urea core scaffold flanked by aromatic rings containing fluorine atoms or fluorinated functional groups (e.g., -OCF₃, -SCF₃), which enhance membrane permeability and metabolic stability. The strategic incorporation of fluorine atoms significantly improves bioavailability and target-binding affinity through steric and electronic effects [3] [6]. FNDs evolved from structural analogs of multikinase inhibitors like sorafenib and regorafenib, which are FDA-approved for renal, hepatic, and colorectal cancers. However, unlike these predecessors that primarily target kinase cascades (e.g., VEGFR, PDGFR), FNDs exhibit a distinct mechanism centered on metabolic regulation via AMP-activated protein kinase (AMPK) activation [3] [8]. This shift toward metabolic targeting addresses key challenges in oncology, including chemoresistance and tumor heterogeneity.

Table 1: Key Structural Features of FND-4b

PropertyValue/DescriptorFunctional Significance
IUPAC Name1-(3-Chloro-4-((trifluoromethyl)thio)phenyl)-3-(4-(trifluoromethoxy)phenyl)ureaTarget specificity
Molecular Weight430.75 g/molOptimal for membrane permeability
Key Substituents-SCF₃ (Trifluoromethylthio), -OCF₃ (Trifluoromethoxy)Enhanced lipophilicity and metabolic stability
Hydrogen Bond Donors/Acceptors2 donors, 5 acceptorsFacilitates target binding interactions
Chemical ClassFluorinated N,N'-diarylureaDistinct from classical kinase inhibitors

FND-4b as a Novel AMPK-Activating Chemotherapeutic Agent

FND-4b (1-(3-Chloro-4-((trifluoromethyl)thio)phenyl)-3-(4-(trifluoromethoxy)phenyl)urea) is a lead compound within the FND series, demonstrating potent AMPK activation at micromolar concentrations (IC₅₀: 6–20 μM). AMPK serves as a master regulator of cellular energy homeostasis, inducing catabolic pathways while inhibiting anabolic processes like lipid synthesis and cell proliferation. Mechanistically, FND-4b activates AMPK by promoting phosphorylation at Thr¹⁷² of its α-subunit, mimicking cellular energy stress. This activation triggers downstream effects including:

  • Inhibition of acetyl-CoA carboxylase (ACC): Reduces fatty acid synthesis [8]
  • Downregulation of mTORC1 signaling: Decreases phosphorylated ribosomal protein S6 (p-S6) [3] [8]
  • Suppression of cyclin D1: Induces G1/S cell cycle arrest [1] [3]
  • Cleavage of PARP: Activates caspase-dependent apoptosis [1] [4]

Compared to conventional AMPK activators like metformin (requiring millimolar concentrations for efficacy), FND-4b exhibits 500-fold greater potency in vitro (effective at 20 μM vs. 10,000 μM for metformin) [3] [8]. This enhanced activity is attributed to its optimized fluorine-mediated binding interactions with the AMPK γ-subunit.

Table 2: Comparative Efficacy of FND-4b vs. Metformin in Preclinical Models

ParameterFND-4bMetforminBiological Consequence
Effective concentration20 μM10,000 μMClinically achievable dosing
AMPK phosphorylation>5-fold increase~2-fold increaseRobust metabolic reprogramming
Cyclin D1 suppression>80% reduction30–40% reductionPotent anti-proliferative effects
Apoptosis induction40–60% increase10–15% increaseEnhanced tumor cell killing

Rationale for Targeting Colorectal Cancer (CRC) Pathophysiology

Colorectal cancer (CRC) remains the second-leading cause of cancer-related deaths in the US, with metastatic disease accounting for >90% of mortality. Current frontline regimens (e.g., FOLFOX, FOLFIRI) suffer from dose-limiting toxicities and intrinsic/acquired resistance [1] [4]. FND-4b addresses three key pathophysiological features of CRC:

  • Metabolic Dysregulation: CRC cells exhibit hyperactive glycolysis and lipogenesis (Warburg effect). FND-4b counteracts this by AMPK-mediated suppression of fatty acid synthase (FASN) and ACC, starving tumors of biosynthetic precursors [3] [6].

  • PI3K/mTOR Pathway Overactivation: Mutations in PIK3CA (occurring in 15–30% of CRC) drive uncontrolled proliferation. FND-4b synergizes with PI3K/mTOR inhibitors (e.g., PI-103) by concurrently inhibiting upstream (PI3K) and downstream (mTOR) effectors via AMPK activation. In DLD1 cells (PIK3CA-mutant), FND-4b + PI-103 reduces viability by >80% vs. 40–50% for either agent alone [1] [4].

  • p53-Independent Activity: Unlike metformin, which requires functional p53 for cell cycle arrest, FND-4b suppresses cyclin D1 and induces apoptosis in p53-mutant CRC lines (e.g., HT29). This broadens applicability across genetically diverse tumors [1] [3].

Table 3: Synergistic Combinations of FND-4b in CRC Models

Combination AgentTarget/MechanismCell Lines TestedKey Findings
PI-103Dual PI3K/mTOR inhibitorHT29, HCT116, DLD1, PDX lines↑ Cell death in 100% of lines; p-AKT suppression
SN-38Topoisomerase I inhibitor (active metabolite of irinotecan)LS174T, HCC-1806↑ Apoptosis in 60% of lines; synergy in irinotecan-resistant subsets
-FND-4b monotherapyAll tested lines (including PDX-derived)↓ Proliferation regardless of genetic profile

The compound’s efficacy across patient-derived xenograft (PDX) cell lines—including those from primary tumors (Pt.2377-Primary) and metastases (Pt.2377-Liver Metastasis)—confirms activity against clinically relevant, heterogeneous CRC subtypes [3] [4]. This positions FND-4b as a promising backbone for novel combinatorial regimens aimed at overcoming conventional therapeutic resistance.

Properties

Product Name

FND-4b

IUPAC Name

1-(3-Chloro-4-((trifluoromethyl)thio)phenyl)-3-(4-(trifluoromethoxy)phenyl)urea

Molecular Formula

C15H9ClF6N2O2S

Molecular Weight

430.75

InChI

InChI=1S/C15H9ClF6N2O2S/c16-11-7-9(3-6-12(11)27-15(20,21)22)24-13(25)23-8-1-4-10(5-2-8)26-14(17,18)19/h1-7H,(H2,23,24,25)

InChI Key

AFLDUUNWBASNQO-UHFFFAOYSA-N

SMILES

O=C(NC1=CC=C(OC(F)(F)F)C=C1)NC2=CC=C(SC(F)(F)F)C(Cl)=C2

Solubility

Soluble in DMSO

Synonyms

FND4b; FND 4b; FND-4b

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.